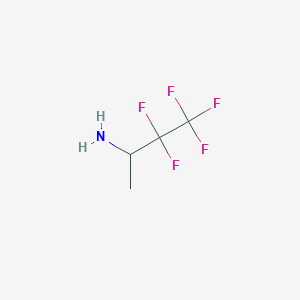
3,3,4,4,4-Pentafluorobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluorobutan-2-amine is an organic compound with the molecular formula C4H6F5N It is characterized by the presence of five fluorine atoms attached to the butane backbone, making it a highly fluorinated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into the butane backbone. One common method is the hydroaminoalkylation (HAA) reaction, which involves the catalytic addition of an amine to a fluorinated alkene. This reaction is often carried out under mild conditions using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroaminoalkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,4-Pentafluorobutan-1-amine: Similar structure but with the amine group at a different position.
2-Butanamine, 3,3,4,4,4-pentafluoro-, (2S): A stereoisomer with similar properties.
Uniqueness
3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the position of the amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
1781334-71-1 |
|---|---|
Fórmula molecular |
C4H6F5N |
Peso molecular |
163.09 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3 |
Clave InChI |
RUEFEAYJKJRHIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















